molecular formula C16H19FN4O3 B2599821 N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide CAS No. 923232-84-2

N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide

Cat. No.: B2599821
CAS No.: 923232-84-2
M. Wt: 334.351
InChI Key: POYRWCKOTLEFKM-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a useful research compound. Its molecular formula is C16H19FN4O3 and its molecular weight is 334.351. The purity is usually 95%.
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Biological Activity

N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₉FN₄O₃
  • Molecular Weight : 334.35 g/mol
  • CAS Number : 942006-26-0

The compound features a triazaspiro structure, which is known for its diverse biological activities. The presence of a fluorine atom in the phenyl group is hypothesized to enhance the compound's bioactivity and selectivity.

Antipsychotic Activity

Research indicates that compounds within the triazaspiro[4.5]decan class exhibit antipsychotic properties. A study demonstrated that related compounds could produce significant behavioral effects in animal models, suggesting potential as antipsychotic agents. Notably, the compound's efficacy was evaluated through behavioral tests that predict antipsychotic activity, such as self-stimulation paradigms in rats .

The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems. Specifically, it is believed to influence dopamine receptors, which are critical in the pathophysiology of schizophrenia and other psychotic disorders. The compound's structural modifications can affect its binding affinity and selectivity for these receptors.

In Vitro Studies

In vitro studies have shown that similar compounds exhibit antibacterial and antifungal activities. For instance, derivatives of triazaspiro compounds have been screened against various pathogens, demonstrating varied levels of efficacy compared to standard antibiotics . The structure-activity relationship (SAR) analysis suggests that modifications in the aryl moiety can significantly impact biological activity.

Case Studies

  • Antipsychotic Efficacy : A study involving a series of triazaspiro compounds highlighted their potential in reducing catalepsy while maintaining efficacy in behavioral tests predictive of antipsychotic activity . This separation between effective doses and those causing side effects is crucial for developing safer therapeutic options.
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related triazole derivatives indicated significant inhibition against Mycobacterium tuberculosis and other bacterial strains. Compounds were tested for minimum inhibitory concentrations (MIC), with some showing promising results comparable to established antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Triazaspiro Compound AAntipsychoticN/A
Triazaspiro Compound BAntimicrobial31.25
Triazaspiro Compound CAntifungal18.76

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3/c1-20-14(23)16(19-15(20)24)5-7-21(8-6-16)10-13(22)18-12-4-2-3-11(17)9-12/h2-4,9H,5-8,10H2,1H3,(H,18,22)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYRWCKOTLEFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC(=CC=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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